4-Phenylpiperidin-3-ol

Beschreibung

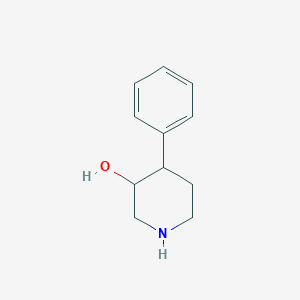

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C11H15NO |

|---|---|

Molekulargewicht |

177.24 g/mol |

IUPAC-Name |

4-phenylpiperidin-3-ol |

InChI |

InChI=1S/C11H15NO/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 |

InChI-Schlüssel |

KPIUNMRQJGMTGZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCC(C1C2=CC=CC=C2)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Phenylpiperidin 3 Ol and Its Stereoisomers

Strategies for Racemic Synthesis

Racemic synthesis aims to produce a mixture of enantiomers. Conventional methods for constructing the piperidine (B6355638) ring are often employed in these strategies.

Conventional Reaction Pathways for Piperidine Ring Construction

The formation of the piperidine ring, a six-membered heterocycle with one nitrogen atom, is a fundamental step. wikipedia.org Industrially, piperidine is often produced through the hydrogenation of pyridine (B92270). wikipedia.org Other laboratory-scale methods include the cyclization of appropriate precursor molecules. For instance, intramolecular cyclization reactions are a common approach to form the piperidine skeleton. mdpi.com These reactions can be initiated through various means, including radical-mediated processes and metal-catalyzed cyclizations. mdpi.com

A variety of synthetic routes are available for producing piperidine derivatives. acs.org These often involve multi-step sequences that build upon a pre-formed ring or construct the ring from acyclic precursors. The specific pathway chosen depends on the desired substitution pattern on the piperidine ring.

Formation of Specific Diastereomers (e.g., rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride)

The synthesis of specific diastereomers, such as rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride, requires control over the relative stereochemistry of the substituents on the piperidine ring. This is often achieved by carefully selecting starting materials and reaction conditions.

The synthesis of this particular racemic mixture can involve a series of steps:

Piperidine Ring Formation: A cyclization reaction can be used to construct the piperidine ring.

Introduction of the Phenyl Group: This can be accomplished through reactions like a Friedel-Crafts alkylation.

Hydroxylation: The hydroxyl group is introduced, often through a hydroxylation reaction.

These steps lead to the formation of the desired racemic mixture of the (3R,4R) and (3S,4S) enantiomers.

Enantioselective Synthetic Approaches

Enantioselective synthesis focuses on producing a single enantiomer of a chiral compound. This is crucial in pharmaceutical applications where different enantiomers can have distinct biological activities.

Chiral Catalyst-Mediated Reactions

Chiral catalysts are instrumental in asymmetric synthesis, enabling the preferential formation of one enantiomer over the other. rsc.org In the context of piperidine synthesis, chiral catalysts can be employed in various reactions to introduce stereocenters with high enantioselectivity. For instance, chiral phosphoric acids have been used as bifunctional catalysts in the synthesis of chiral triarylmethanes. mdpi.com The development of catalysts that are chiral-at-metal, where the chirality originates from the metal center itself, represents an emerging strategy in asymmetric catalysis. rsc.org

Asymmetric Reductive Heck Reactions for 3-Substituted Piperidines

A powerful method for accessing enantioenriched 3-substituted piperidines is through a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.orgsnnu.edu.cn This approach has proven to be a versatile and efficient route for synthesizing a wide array of 3-aryl and 3-vinyl piperidines with high yields and excellent enantioselectivity. nih.govacs.orgorganic-chemistry.org

The key step in this process involves the reaction of arylboronic acids with a dihydropyridine (B1217469) derivative in the presence of a chiral rhodium catalyst. nih.govacs.orgsnnu.edu.cn This is typically followed by a reduction step to yield the final 3-substituted piperidine. nih.govacs.orgsnnu.edu.cn This methodology has demonstrated broad functional group tolerance. nih.govacs.org

A general three-step process is often employed nih.govacs.orgsnnu.edu.cn:

Partial reduction of pyridine.

Rhodium-catalyzed asymmetric carbometalation.

A subsequent reduction to afford the enantioenriched 3-substituted piperidine.

This strategy has been successfully applied to the formal synthesis of biologically active compounds. nih.govacs.org

Catalytic Kinetic Resolution Techniques for Disubstituted Piperidines

Catalytic kinetic resolution is another important strategy for obtaining enantioenriched piperidines. acs.orgnih.govethz.ch This technique involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched.

One effective method is the enantioselective acylation of disubstituted piperidines, catalyzed by a combination of an achiral N-heterocyclic carbene (NHC) and a chiral hydroxamic acid. acs.orgnih.gov This approach has been shown to provide enantioenriched amines with good selectivity factors. acs.orgnih.gov

Studies on the kinetic resolution of various disubstituted piperidines have revealed a strong conformational preference, with the catalyst selectively acylating conformers where the α-substituent is in the axial position. acs.orgnih.gov This method has demonstrated good functional group tolerance and provides a practical route to enantioenriched disubstituted piperidines. acs.org

| Substrate | Catalyst System | Selectivity Factor (s) |

| 2,3-disubstituted piperidines | Chiral hydroxamic acid / NHC | Varies with substrate |

| 2,4-disubstituted piperidines | Chiral hydroxamic acid / NHC | Varies with substrate |

| 2,5-disubstituted piperidines | Chiral hydroxamic acid / NHC | Higher for cis-diastereomers |

Intramolecular Cyclization Strategies for Stereochemical Control

Intramolecular cyclization represents a powerful and frequently employed strategy for constructing the piperidine ring of 4-phenylpiperidin-3-ol with a high degree of stereochemical control. These methods involve forming the heterocyclic ring from a linear precursor, where the stereochemistry of the final product is dictated by the stereocenters present in the starting material or by the stereoselectivity of the cyclization reaction itself.

One prominent approach is the ring expansion of chiral prolinols . This method provides a short and efficient route to 2-phenylpiperidin-3-ol derivatives. The strategy can be stereodivergent, allowing access to different stereoisomers, though some variations are noted to be highly selective for the cis-configuration.

Another effective method is the reductive cyclization of amino acetals . This diastereoselective process, often preceded by a nitro-Mannich reaction, uses the stereochemistry established in the initial acyclic addition to guide the formation of the piperidine ring. mdpi.com Similarly, the palladium-catalyzed reductive cyclization of an azide derived from an aldehyde is a key one-pot transformation used to generate substituted 3-hydroxypiperidines. mdpi.com

Transition-metal-catalyzed reactions are also pivotal. Palladium-catalyzed intramolecular nucleophilic addition of aryl iodides to ketone moieties within the same molecule can generate bicyclic and tricyclic systems containing the piperidinol structure with excellent stereoselectivity. fluorochem.co.uk The relative configuration of the precursor is effectively transferred to the cyclized product. fluorochem.co.uk Furthermore, enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates, using a chiral P-O ligand, proceeds under redox-neutral conditions to yield piperidine derivatives with high selectivity. mdpi.com

Radical-mediated cyclizations offer another avenue. The intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, mediated by acid, generates an iminium ion that is subsequently reduced to form the piperidine ring. mdpi.com Additionally, ring-closing metathesis (RCM) has been successfully employed in the stereoselective synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine from D-mannitol, highlighting the utility of this powerful C-C bond-forming reaction in complex heterocycle synthesis.

Derivatization Strategies of the this compound Scaffold

The this compound scaffold serves as a versatile template for a wide array of chemical modifications. These derivatizations are crucial for exploring the structure-activity relationships of resulting compounds. The primary sites for modification are the piperidine nitrogen, the phenyl ring, and the hydroxyl group at the C-3 position.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring is a common site for functionalization through N-alkylation and N-acylation. N-alkylation is typically achieved by reacting the piperidine with an alkyl halide (e.g., bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). google.com Alternatively, the reaction can proceed without a base, though it may be slower as the resulting hydrohalic acid salt accumulates. google.com N-acylation can be performed using standard peptide coupling reagents or by reacting the amine with an acyl chloride or anhydride (B1165640).

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetonitrile) | N-Alkyl-4-phenylpiperidin-3-ol |

| N-Acylation | Acyl chloride (R-COCl) or Anhydride, Base (e.g., Et₃N), Solvent (e.g., DCM) | N-Acyl-4-phenylpiperidin-3-ol |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl-4-phenylpiperidin-3-ol |

Substitutions on the Phenyl Moiety

Modifications to the phenyl ring are fundamental in tuning the electronic and steric properties of the molecule. While direct electrophilic aromatic substitution on the this compound core is possible, a more common and controlled strategy involves the synthesis of the piperidine ring using a starting material that already contains the desired substituents on the phenyl group. This approach avoids issues with regioselectivity and compatibility of substitution reactions with the rest of the molecule. Examples from the literature show the preparation of derivatives with various substitution patterns on the phenyl ring.

| Phenyl Substitution Pattern | Example Precursor | Resulting Scaffold |

| 4-Fluoro | γ-Benzoylpropyl-4-(4-fluorophenyl)piperidin-4-ol synthesis | 4-(4-Fluorophenyl)piperidin-3-ol analogue |

| 4-Chloro | Haloperidol synthesis intermediates | 4-(4-Chlorophenyl)piperidin-3-ol analogue |

| 3-Trifluoromethyl | Synthesis of NOP and µ-opioid receptor agonists | 4-(3-Trifluoromethyl-phenyl)-piperidin-ol scaffold smolecule.com |

| 3,5-Disubstituted | Synthesis of dopamine (B1211576) neurotransmission modulators | 3,5-Disubstituted-phenyl-piperidine core |

Modifications at the Hydroxyl Group

The secondary alcohol at the C-3 position offers another handle for derivatization, most commonly through esterification or etherification. These reactions can alter the polarity, hydrogen bonding capability, and metabolic stability of the parent compound.

Esterification can be carried out by reacting the alcohol with a carboxylic acid or its derivatives. A common method involves using an acyl anhydride or acyl halide, often by heating the piperidinol salt with the reagent. google.com For instance, the formation of propionoxy esters has been a key modification in related series. unodc.org

Etherification to form O-alkyl derivatives can be achieved through methods like the Williamson ether synthesis or more modern organohalide-catalyzed dehydrative O-alkylation reactions between two different alcohols. rsc.org Methylation of the hydroxyl group has also been reported in analogous structures, often using a strong base followed by an alkylating agent like dimethyl sulfate. google.com

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Acyl anhydride or Acyl halide, Heat | 3-Acyloxy-4-phenylpiperidine derivative google.com |

| Etherification | Alkyl halide, Base (e.g., NaH) | 3-Alkoxy-4-phenylpiperidine derivative |

| Dehydrative O-Alkylation | Alcohol (R-OH), Organohalide catalyst | 3-Alkoxy-4-phenylpiperidine derivative rsc.org |

Introduction of Heterocyclic Moieties (e.g., pyrazole (B372694), pyrimidoindole)

Attaching complex heterocyclic systems to the this compound scaffold is a key strategy for developing compounds with novel properties. These moieties are typically introduced via N-alkylation of the piperidine nitrogen with a suitable heterocyclic precursor.

Pyrazole Derivatives: The attachment of a pyrazole ring has been documented. For example, (3S,4S)-1-[(1-ethylpyrazol-4-yl)methyl]-4-phenylpiperidin-3-ol is a known derivative, indicating that N-alkylation with a (pyrazol-4-yl)methyl halide is a viable synthetic route. Furthermore, patent literature describes the synthesis of (4-phenylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone derivatives, where a pyrazolopyridine heterocycle is linked to the piperidine nitrogen via an amide bond. google.com

Pyrimidoindole Derivatives: The complex pyrimidoindole system has also been successfully incorporated into piperidine-containing molecules. In the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, a 7-chloro-9H-pyrimido[4,5-b]indole moiety was attached to the nitrogen of a substituted piperidine amine via a nucleophilic aromatic substitution (SₙAr) reaction. mdpi.com This demonstrates a key method for creating a C-N bond between the piperidine and the pyrimidoindole heterocycle. General synthetic routes to pyrimido[1,2-a]indoles often involve the annulation of a pyrimidine (B1678525) ring onto a 2-aminoindole precursor. researchgate.net

| Heterocycle Introduced | Linkage Method | Reagents and Conditions |

| Pyrazole | N-Alkylation | (1-Ethylpyrazol-4-yl)methyl halide, Base |

| Pyrazolopyridine | N-Acylation (Amide bond) | Tetrahydro-pyrazolo[4,3-c]pyridine-3-carboxylic acid, Coupling agent (EDCI), Base |

| Pyrimidoindole | Nucleophilic Aromatic Substitution (SₙAr) | 4,7-Dichloro-9H-pyrimido[4,5-b]indole, Piperidine derivative, Base (e.g., DIPEA) mdpi.com |

Molecular and Electronic Structure Studies

Theoretical Investigations of Conformational Preferences

The three-dimensional arrangement of atoms in 4-Phenylpiperidin-3-ol is not static, with the piperidine (B6355638) ring adopting various conformations. Theoretical investigations are essential to determine the most stable, or lowest energy, conformations.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By applying DFT methods, such as with the widely used B3LYP functional and a 6-311++G(d,p) basis set, the geometry of this compound can be optimized to find its most stable, ground-state structure. This optimization process minimizes the total energy of the molecule, revealing the most probable arrangement of its atoms.

For this compound, the piperidine ring is expected to adopt a chair conformation, which is the most stable form for six-membered rings. The substituents—the phenyl group at position 4 and the hydroxyl group at position 3—can be oriented in either axial or equatorial positions. DFT calculations typically show that conformers with bulky substituents in the equatorial position are energetically favored due to reduced steric hindrance. Therefore, the most stable conformer of this compound would likely feature both the phenyl and hydroxyl groups in equatorial orientations.

Once the ground state geometry is optimized, a detailed analysis of its molecular structure can be performed. This includes the precise measurement of bond lengths, bond angles, and dihedral angles. These parameters provide a complete description of the molecule's three-dimensional shape.

The analysis of a related compound, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, shows that the piperidine ring adopts a slightly distorted chair conformation. A similar chair conformation would be expected for this compound. The exact bond lengths and angles are specific to the molecule's electronic structure and atomic composition. Illustrative data for the optimized geometry of this compound, as would be determined by DFT calculations, are presented below.

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table presents hypothetical data representative of what a DFT analysis would yield, as specific published data for this exact molecule is not available.

| Selected Bond Lengths (Å) | |

|---|---|

| Bond | Length |

| C-C (Aromatic) | ~1.39 |

| C-C (Piperidine) | ~1.53 |

| C-N | ~1.47 |

| C-O | ~1.43 |

| O-H | ~0.96 |

| Selected Bond Angles (°) | |

|---|---|

| Angle | Value |

| C-N-C (Piperidine) | ~112 |

| C-C-C (Piperidine) | ~111 |

| C-O-H | ~109 |

| Selected Dihedral Angles (°) | |

|---|---|

| Angle | Value |

| C-C-C-C (Piperidine Ring) | ~±55 |

Quantum Chemical Descriptors

Quantum chemical descriptors are values derived from the electronic structure calculations that help in quantifying the reactivity and stability of a molecule.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. In studies of various molecular systems, the HOMO-LUMO gap is consistently used to characterize the molecule's stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO may be distributed across the piperidine ring and its substituents.

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to further predict the molecule's behavior. These descriptors provide a quantitative measure of different aspects of reactivity.

Ionization Potential (I) : Approximated as I ≈ -EHOMO

Electron Affinity (A) : Approximated as A ≈ -ELUMO

Electronegativity (χ) : A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η) : A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Table 2: Illustrative Quantum Chemical Descriptors for this compound This table presents hypothetical data representative of what a DFT analysis would yield, as specific published data for this exact molecule is not available.

| Parameter | Symbol | Illustrative Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -0.8 |

| HOMO-LUMO Gap | ΔE | 5.7 |

| Electronegativity | χ | 3.65 |

| Chemical Hardness | η | 2.85 |

| Electrophilicity Index | ω | 2.34 |

Molecular Electrostatic Potential (MEP) Analysis for Reactivity

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms like oxygen and nitrogen.

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, especially those bonded to electronegative atoms (like the H of the hydroxyl group).

Green regions represent areas of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a strong negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring, identifying them as primary sites for electrophilic interaction. A significant positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, making it a likely site for hydrogen bonding and nucleophilic interaction. The phenyl ring would exhibit a moderately negative potential due to its π-electron cloud. This analysis provides a visual guide to the molecule's reactivity and intermolecular interaction sites.

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are indispensable tools in modern chemistry, offering a non-destructive means to probe the intricate details of molecular structure. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Carbon-13 for stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. Carbon-13 (¹³C) NMR spectroscopy is particularly valuable for determining the carbon skeleton of a molecule and providing detailed information about the chemical environment of each carbon atom. This is instrumental in distinguishing between the cis and trans diastereomers of this compound.

The relative orientation of the phenyl group at the C4 position and the hydroxyl group at the C3 position significantly influences the chemical shifts of the carbon atoms in the piperidine ring due to steric and electronic effects. In the cis isomer, where the phenyl and hydroxyl groups are on the same side of the ring, steric compression can cause the signals of the involved and neighboring carbons to shift upfield (to a lower ppm value) compared to the trans isomer, where these groups are on opposite sides.

Conformational analysis of substituted piperidines using NMR reveals that the piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of the bulky phenyl group, whether axial or equatorial, will have a pronounced effect on the chemical shifts of the ring carbons. The specific chemical shifts for the carbons in the piperidine ring and the phenyl group provide a unique fingerprint for each isomer. For instance, the carbon bearing the hydroxyl group (C3) and the carbon bearing the phenyl group (C4) are expected to show distinct chemical shifts in the cis and trans isomers.

Table 1: Representative ¹³C NMR Chemical Shifts (δ) for this compound Isomers

| Carbon Atom | cis-4-Phenylpiperidin-3-ol (Predicted, ppm) | trans-4-Phenylpiperidin-3-ol (Predicted, ppm) |

| C2 | ~50-55 | ~52-57 |

| C3 | ~68-73 | ~70-75 |

| C4 | ~45-50 | ~47-52 |

| C5 | ~25-30 | ~27-32 |

| C6 | ~48-53 | ~50-55 |

| Phenyl C (ipso) | ~140-145 | ~142-147 |

| Phenyl C (ortho) | ~127-130 | ~128-131 |

| Phenyl C (meta) | ~128-131 | ~129-132 |

| Phenyl C (para) | ~126-129 | ~127-130 |

Note: The chemical shift values presented are approximate and can vary based on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is highly effective for identifying the functional groups present in a compound.

For this compound, the FT-IR spectrum will exhibit characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. The N-H stretching vibration of the secondary amine in the piperidine ring typically appears as a weaker, sharper band in the 3300-3500 cm⁻¹ region.

The presence of the phenyl group is confirmed by several characteristic absorptions. The C-H stretching vibrations of the aromatic ring are observed as a group of weak to medium bands in the 3000-3100 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to a series of absorptions, typically in the 1450-1600 cm⁻¹ range. The aliphatic C-H stretching vibrations of the piperidine ring will produce strong absorption bands in the 2850-3000 cm⁻¹ region.

While FT-IR is excellent for functional group identification, differentiating between the cis and trans isomers can be more subtle. Minor differences in the fingerprint region (below 1500 cm⁻¹) of the spectrum, which arises from complex vibrational and bending modes of the entire molecule, may exist between the two isomers due to their different symmetries and steric environments.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Hydroxyl | 3200-3600 | Strong, Broad |

| N-H Stretch | Secondary Amine | 3300-3500 | Medium, Sharp |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000-3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | Piperidine Ring | 2850-3000 | Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450-1600 | Medium to Weak |

| C-O Stretch | Alcohol | 1000-1260 | Strong |

| N-H Bend | Secondary Amine | 1500-1650 | Medium |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC separates the components of a mixture, and MS provides information about the molecular weight and structure of each component.

For this compound, LC-MS is used to determine its molecular weight and to study its fragmentation pattern. In the mass spectrum, the molecule will be ionized, typically by protonation, to form a molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion will correspond to the molecular weight of the compound plus the mass of a proton.

The fragmentation pattern, obtained through tandem mass spectrometry (MS/MS), provides valuable structural information. The molecular ion is subjected to collision-induced dissociation, causing it to break into smaller, characteristic fragment ions. The analysis of these fragments helps to confirm the structure of the parent molecule. Common fragmentation pathways for piperidine alkaloids include the loss of small neutral molecules like water (H₂O) from the hydroxyl group and cleavage of the piperidine ring. The relative abundance of different fragment ions can sometimes provide clues to distinguish between stereoisomers, as the stability of the precursor ion and its fragments can be influenced by the stereochemistry.

Table 3: Expected LC-MS Data for this compound

| Parameter | Expected Value | Information Provided |

| Molecular Formula | C₁₁H₁₅NO | Elemental Composition |

| Molecular Weight | 177.24 g/mol | Molecular Mass |

| [M+H]⁺ Ion (m/z) | ~178.12 | Confirmation of Molecular Weight |

| Key Fragment Ions (m/z) | [M+H - H₂O]⁺, fragments from ring cleavage | Structural Confirmation |

Structure Activity Relationship Sar Studies

Ligand Design and Systematic Modification Strategies

Impact of N-Substituents on Biological Activity

The substituent attached to the piperidine (B6355638) nitrogen plays a pivotal role in determining the pharmacological profile of 4-phenylpiperidin-3-ol analogs. Studies have shown that variations in the N-substituent can significantly modulate receptor affinity and efficacy.

For instance, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the nature of the N-substituent was found to be a key determinant of their activity at opioid receptors. The N-methyl derivative was a potent opioid antagonist, while replacing the methyl group with a larger N-phenylpropyl group resulted in a compound with significantly higher affinity at μ, δ, and κ opioid receptors. acs.org This suggests that the size and nature of the N-substituent are critical for optimizing interactions with the receptor binding pocket.

Research on pethidine (meperidine) and related compounds further underscores the importance of the N-substituent. While it was initially believed that an N-methyl group was optimal for analgesic activity, subsequent studies demonstrated that substitution with larger groups, such as the N-2-phenylethyl group, could lead to even greater potency. unodc.org Specifically, replacement of the N-methyl group in pethidine with a substituted phenylethyl group yielded compounds with equal or greater potency. unodc.org

Effects of Substitutions on the Phenyl Ring

Modifications to the phenyl ring of this compound derivatives have been shown to have a profound impact on their biological activity. The position and electronic nature of substituents on this aromatic ring can alter the compound's affinity and selectivity for its biological targets.

For example, in the context of opioid receptor ligands, the position of a hydroxyl group on the phenyl ring is critical. A hydroxyl group in the meta-position of the aryl substituent is often associated with high analgesic activity, whereas moving it to the ortho- or para-position can lead to a loss of activity. acs.org

Further studies on JDTic analogues, which contain a 4-(3-hydroxyphenyl)piperidine (B9838) moiety, have demonstrated that replacing the 3-hydroxyl group on the phenyl ring with other substituents like hydrogen, fluorine, or chlorine can still result in potent and selective κ-opioid receptor antagonists. acs.org This indicates that while the 3-position is a key interaction point, other substituents can also form favorable interactions.

The following table summarizes the effects of various phenyl ring substitutions on the activity of this compound derivatives:

| Original Substituent | Position | New Substituent | Observed Effect on Activity | Reference |

| Hydroxyl | meta | Hydrogen | Potent and selective κ-opioid receptor antagonist activity maintained. | acs.org |

| Hydroxyl | meta | Fluoro | Potent and selective κ-opioid receptor antagonist activity maintained. | acs.org |

| Hydroxyl | meta | Chloro | Potent and selective κ-opioid receptor antagonist activity maintained. | acs.org |

| Hydroxyl | meta | ortho- or para-position | Disappearance of analgesic activity. | acs.org |

Role of Hydroxyl Group in Biological Efficacy

The hydroxyl group is a key functional group in many biologically active this compound derivatives, and its presence and position are often crucial for their efficacy. This functional group can participate in important hydrogen bonding interactions with the biological target, which can significantly contribute to the binding affinity.

For instance, in a series of 4-phenylpiperidin-4-ol (B156043) derivatives, the hydroxyl group was found to be a key contributor to their antifungal activity. icm.edu.pl Molecular docking studies of these compounds revealed that the -OH group of one derivative formed interactions with the ASP437 residue of the target enzyme. icm.edu.pl

However, the necessity of the hydroxyl group is not universal across all activities and compound series. In some cases, replacing the hydroxyl group with other functional groups can either maintain or even enhance biological activity. For example, in a study of JDTic analogues, which contain a 4-(3-hydroxyphenyl)piperidine scaffold, replacement of the hydroxyl group on the phenyl ring with a hydrogen atom resulted in a compound that was still a potent and selective κ opioid receptor antagonist. acs.org

Furthermore, the replacement of an ester group with a hydroxyl group in a series of Kv1.3 blockers based on diphenoxylate was a key step in their design, as the 4-phenylpiperidin-4-ol fragment is a well-known feature in established drugs. nih.gov

The following table illustrates the varied roles of the hydroxyl group in different contexts:

| Compound Series | Role of Hydroxyl Group | Effect of Modification/Removal | Reference |

| Pyrazole (B372694) derivatives with 4-phenylpiperidin-4-ol substitutions | Contributes to antifungal activity through hydrogen bonding. | Not explicitly studied, but its interaction is noted in docking. | icm.edu.pl |

| JDTic analogues | Not essential for κ-opioid receptor antagonist activity. | Replacement with hydrogen maintained high potency and selectivity. | acs.org |

| Kv1.3 blockers | Key structural feature for drug-likeness. | Replacement of an ester with a hydroxyl group was a strategic design choice. | nih.gov |

Computational Approaches to SAR

Computational methods are invaluable tools for elucidating the structure-activity relationships of this compound derivatives. These approaches allow for the prediction of biological activity and the exploration of ligand-protein interactions at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on 4-phenylpiperidine (B165713) derivatives. For example, a nonlinear QSAR study using a neural network method was performed on a series of 4-phenylpiperidine derivatives acting as mu opioid agonists. nih.gov In this study, four molecular descriptors were selected from a pool of 292 and correlated with the known analgesic activities of 38 compounds. The resulting model was successfully validated with an external test set of five additional compounds. nih.gov

Another study focused on the development of a 2D-QSAR model for Heme Oxygenase isoform 1 inhibitors, which included 4-phenylpiperidine derivatives. unict.it Furthermore, 3D-QSAR modeling has been employed to investigate the structural requirements for the biological activity of various molecules, including those with a piperidine scaffold. researchgate.net

QSAR models provide a rational basis for the design of novel analogs with improved potency and selectivity.

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. tandfonline.com This method provides valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Molecular docking studies have been instrumental in understanding the SAR of this compound derivatives. For instance, in a study of 2,6-diphenylpiperidin-4-ol (B8612959) derivatives as potential renin inhibitors, docking simulations revealed that the most active compounds formed key hydrogen bond interactions with residues such as THR-77, ASP-32, and PHE-117 in the active site of the renin enzyme. ijpbs.com

Similarly, docking studies of a 4-phenylpiperidin-4-ol substituted pyrazole derivative (CHP) with antifungal and antibacterial activity showed that the molecule exhibited strong interactions with the target receptors. icm.edu.plicm.edu.pl For example, the hydroxyl group of CHP was found to interact with the ASP437 residue of a target enzyme. icm.edu.pl

The following table summarizes the key interactions identified through molecular docking for different this compound derivatives:

| Compound/Derivative | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| 2,6-diphenylpiperidin-4-ol derivatives | Renin (4PYV) | THR-77, ASP-32, PHE-117 | Hydrogen bonding | ijpbs.com |

| 4-phenylpiperidin-4-ol substituted pyrazole (CHP) | Antifungal/Antibacterial target | ASP437 | Hydrogen bonding with hydroxyl group | icm.edu.pl |

| 4-phenylpiperidin-4-ol substituted pyrazole (CHP) | Antifungal/Antibacterial target | ARG458, LYS60 | Amide-π stacks, π-alkyl, π-donor hydrogen bond | icm.edu.pl |

These computational approaches, both QSAR and molecular docking, are powerful tools that complement experimental studies and guide the rational design of new and more effective this compound-based therapeutic agents.

Pharmacophore Modeling

Pharmacophore modeling is a crucial computational technique in medicinal chemistry that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For derivatives of 4-phenylpiperidine, including the this compound scaffold, pharmacophore models have been instrumental in understanding their interactions with various biological targets and in guiding the design of new, more potent, and selective ligands. While specific pharmacophore models dedicated exclusively to this compound are not extensively documented, the wealth of research on related 4-phenylpiperidine and piperidinol analogs provides significant insights. These studies have led to the development of distinct pharmacophore hypotheses for different receptor families, such as opioid receptors and potassium channels.

The core structural elements of this compound— a protonatable piperidine nitrogen, a hydrophobic phenyl group, and a hydrogen-bonding hydroxyl group—serve as key pharmacophoric features. The spatial relationship between these features is critical for receptor recognition and affinity.

Pharmacophore Models for Opioid Receptor Ligands

The 4-phenylpiperidine scaffold is a classic framework for ligands of opioid receptors, particularly the mu (µ) opioid receptor. researchgate.netnih.gov Early pharmacophore models for opioid agonists identified key features required for potent activity. These generally include:

A cationic amine center, which is provided by the protonated piperidine nitrogen. This feature typically forms a crucial ionic interaction with an acidic residue, such as Aspartate, in the receptor's binding pocket.

A hydrophobic aromatic feature, corresponding to the phenyl group, which engages in hydrophobic interactions within the receptor.

A hydroxyl group, which can act as a hydrogen bond donor or acceptor.

In a nonlinear QSAR study on a series of 4-phenylpiperidine derivatives acting as µ-opioid agonists, a pharmacophore model was hypothesized to be helpful for structural optimization. nih.gov Further research has refined these models, emphasizing the importance of the stereochemistry and the relative orientation of these groups. For a class of 4-phenylpiperidine compounds, a distinct pharmacophore for µ-receptor interaction was identified, postulating that the piperidine ring adopts a chair conformation with both the N-phenethyl and 4-phenylpropanamide substituents in equatorial positions. researchgate.net The trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a recognized pharmacophore for mu (MOP), kappa (KOP), and delta (DOP) opioid receptor antagonists. acs.org

| Pharmacophoric Feature | Corresponding Moiety in this compound | Postulated Interaction |

| Cationic Amine | Protonated Piperidine Nitrogen | Ionic interaction with acidic residue (e.g., Asp) |

| Aromatic/Hydrophobic Group | Phenyl Ring | Hydrophobic/van der Waals interactions |

| Hydrogen Bond Donor/Acceptor | 3-Hydroxyl Group | Hydrogen bonding with receptor side chains |

This table summarizes the general pharmacophoric features for opioid receptor ligands based on the 4-phenylpiperidine scaffold.

Pharmacophore Models for Potassium Channel Blockers

The 4-phenylpiperidine moiety is also present in blockers of voltage-gated potassium channels, such as Kv1.3, which are therapeutic targets for autoimmune diseases. nih.govgoogle.com Pharmacophore models for Kv1.3 blockers often differ significantly from those for opioid receptors, reflecting the distinct architecture of the ion channel's pore-binding domain.

Studies on piperidine-based Kv1.3 blockers have identified key structural requirements for high-affinity binding. A typical pharmacophore model for these blockers includes:

A hydrophobic head group that interacts with the outer vestibule of the channel.

A central template or scaffold.

A tail group that projects into the channel pore.

In the context of this compound, the phenyl group could serve as a hydrophobic feature interacting with the channel. The piperidine ring acts as the central scaffold, and modifications at the nitrogen atom are common in SAR studies to optimize potency and selectivity. nih.gov The hydroxyl group at the 3-position could potentially form hydrogen bonds with residues in the channel pore, contributing to the binding affinity. A study on anthranilic amides as Kv1.5 blockers identified a pharmacophore model where hydrogen bond donors/acceptors and hydrophobic groups were key features. mdpi.com

| Pharmacophoric Feature | Potential Corresponding Moiety in this compound | Postulated Interaction in Kv Channels |

| Hydrophobic Group | Phenyl Ring | Interaction with hydrophobic residues in the channel vestibule or pore |

| Central Scaffold | Piperidine Ring | Positions the key interacting groups |

| Hydrogen Bond Donor/Acceptor | 3-Hydroxyl Group | Hydrogen bonding with pore-lining residues |

This table illustrates potential pharmacophoric roles of the structural elements of this compound in the context of potassium channel blockers.

The development of these pharmacophore models relies on integrating data from structure-activity relationship (SAR) studies, computational chemistry, and, where available, X-ray crystal structures of ligand-receptor complexes. These models are not static and evolve as more potent and selective compounds are discovered, providing an increasingly refined understanding of the molecular determinants of ligand recognition.

Preclinical Pharmacological Research and Biological Target Identification

Investigation of Receptor Interactions

The piperidine (B6355638) ring is a core structural element in many synthetic opioids. Research into related compounds suggests that the 4-phenylpiperidine (B165713) framework can be a key pharmacophore for mu (µ) opioid receptor (MOR) agonism. nih.govfrontiersin.org The MOR is a primary target for potent analgesic drugs. mdpi.com Activation of MORs in the central nervous system is responsible for mediating pain relief. frontiersin.org While direct studies on 4-phenylpiperidin-3-ol are limited in this context, derivatives containing the 4-phenylpiperidine moiety have been investigated as MOR agonists. drugbank.com For instance, the anti-diarrhoeal agent diphenoxylate, which contains a 4-phenylpiperidine core, is a known opioid agonist. nih.gov The structural similarities suggest that the this compound skeleton could serve as a template for developing new MOR ligands.

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), previously known as opioid receptor-like 1 (ORL1), is the most recently identified member of the opioid receptor family. nih.gov It plays a role in various neurological pathways, including pain modulation, memory, and food intake. nih.gov Phenylpiperidines have been identified as a significant class of small-molecule ligands for the NOP receptor. nih.govunife.it Pharmaceutical research has led to the patenting of series of phenylpiperidine derivatives as NOP receptor ligands, with binding affinities reported to be in the nanomolar to micromolar range (1-1000 nM). nih.gov These findings indicate that the 4-phenylpiperidine scaffold is a promising starting point for the design of novel modulators of the NOP receptor system.

The melanocortin-4 receptor (MC4R) has been identified as a key target for treating sexual dysfunction. acs.orgnih.gov Research has led to the discovery of a novel series of potent and selective small-molecule MC4R agonists derived from a 4-phenylpiperidin-4-ol (B156043) library hit. acs.orgnih.gov Structure-activity relationship studies revealed that substitutions on the piperidine ring, such as the addition of methyl groups at the C3 and C5 positions, significantly enhanced potency, achieving low nanomolar activity. acs.orgnih.govresearchgate.net These agonists generally exhibit lower affinity for other melanocortin receptor subtypes, indicating high selectivity for MC4R. acs.orgnih.gov One such selective MC4R agonist, PF-00446687, has demonstrated that targeting this receptor can produce aphrodisiac effects without the side effects associated with non-selective melanocortin agonists. wikipedia.org

Table 1: MC4R Agonist Activity

| Compound/Series | Target | Key Findings | Reference(s) |

|---|---|---|---|

| 4-phenylpiperidin-4-ol derivatives | Melanocortin-4 Receptor (MC4R) | Addition of methyl groups at C3 and C5 of the piperidine ring markedly enhanced potency. | acs.org, researchgate.net, nih.gov |

| PF-00446687 | Selective MC4R Agonist | Demonstrated efficacy in preliminary human trials for erectile dysfunction. | wikipedia.org |

| General Series | Other Melanocortin Receptors | Showed only micromolar activity, indicating selectivity for MC4R. | acs.org, nih.gov |

The 4-phenylpiperidine scaffold is a privileged structure for targeting monoamine transporters, including the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). nih.govacs.org These transporters are crucial for regulating neurotransmitter levels in the synapse and are primary targets for antidepressant medications. nih.govacs.org

Derivatives such as 4-(aryl)piperidin-3-one O-4-benzyl oximes have shown high binding affinities for SERT (Ki values ranging from 10-98 nM) and high selectivity over the norepinephrine (B1679862) transporter (NET) and DAT. nih.gov Similarly, 4-(benzyloxy)-4-phenylpiperidine derivatives have been confirmed as potent SERT inhibitors. nih.govacs.org The substitution pattern on the phenyl ring and modifications to the piperidine ring are critical in determining the potency and selectivity for SERT versus DAT. biomolther.org For example, compounds with a biphenyl (B1667301) group tend to show selectivity towards SERT, while those with a diphenyl group favor DAT inhibition. biomolther.org

Table 2: SERT and DAT Inhibition Data for Phenylpiperidine Derivatives

| Compound Series | Target(s) | Reported Affinity/Potency | Reference(s) |

|---|---|---|---|

| 4-(aryl)piperidin-3-one O-4-benzyl oximes | SERT | High affinity (Ki = 10-98 nM) | nih.gov |

| 4-(benzyloxy)-4-phenylpiperidines | SERT | Potent inhibitors | nih.gov, acs.org |

| 4-benzylpiperidine carboxamides (with biphenyl group) | SERT > DAT | Selective for SERT | biomolther.org |

| 4-benzylpiperidine carboxamides (with diphenyl group) | DAT > SERT | Selective for DAT | biomolther.org |

The voltage-gated potassium channel Kv1.3 is a significant therapeutic target, particularly for autoimmune diseases, due to its role in the activation of T lymphocytes. nih.govnih.gov Blockade of Kv1.3 can inhibit T-cell activation and proliferation, making it a promising strategy for immunomodulation. nih.govplos.org Diphenoxylate, an opioid agonist featuring a 4-phenylpiperidine core, was discovered to be a blocker of Kv1.3 channels. nih.gov Subsequent research on related structures has explored the molecular basis for this activity. Structure-activity relationship studies have shown that removing the nitrile group and altering the C-4 substituents on the piperidinyl ring can yield compounds with submicromolar IC50 values for Kv1.3 blockade. nih.gov This suggests that the this compound scaffold could be modified to create potent and selective Kv1.3 channel blockers.

Table 3: Kv1.3 Channel Blocking Activity

| Compound/Series | Target | Key Findings | Reference(s) |

|---|---|---|---|

| Diphenoxylate | Kv1.3 Potassium Channel | Identified as a blocker of Kv1.3 channels. | nih.gov |

| Diphenoxylate Derivatives | Kv1.3 Potassium Channel | Removal of the nitrile group and replacement of C-4 substituents resulted in compounds with submicromolar IC50 values. | nih.gov |

Enzymatic Target Modulation

Beyond receptor and transporter interactions, derivatives of the 4-phenylpiperidine scaffold have been investigated for their ability to modulate enzymatic activity. In a recent study, a pyrazole (B372694) derivative incorporating a 4-phenylpiperidin-4-ol moiety was synthesized and evaluated for its biological activities. icm.edu.plresearchgate.net This research highlighted the potential for this class of compounds to interact with key enzymes.

DNA Gyrase Interactions

In silico studies have been conducted to examine the molecular interactions of a 4-phenylpiperidin-4-ol substituted pyrazole derivative, referred to as CHP, with key proteins, including DNA Gyrase. icm.edu.plresearchgate.net The results of these computational analyses revealed strong binding interactions at specific sites within the DNA gyrase protein, suggesting a potential therapeutic application. icm.edu.plresearchgate.net DNA gyrase is a crucial bacterial enzyme involved in DNA replication, transcription, and repair, making it a well-established target for antibacterial agents. frontiersin.org The interaction of CHP with this enzyme indicates its potential as a candidate for the development of new antimicrobial drugs.

Lanosterol (B1674476) 14α-demethylase Interactions

Similar to the investigations with DNA gyrase, in silico studies have also explored the interaction of the 4-phenylpiperidin-4-ol substituted pyrazole (CHP) with lanosterol 14α-demethylase. icm.edu.plresearchgate.net These studies showed robust binding interactions between the CHP molecule and the enzyme. icm.edu.plresearchgate.net Lanosterol 14α-demethylase is a key enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans. nih.govmdpi.com Its inhibition is a primary mechanism of action for azole antifungal drugs. mdpi.com The observed interactions suggest that this compound derivatives could be explored for their potential as antifungal agents.

KEAP1-NRF2 Pathway Modulation

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of cellular defense against oxidative stress. nih.govmsjonline.org In silico molecular docking studies have been performed on a 4-phenylpiperidin-4-ol substituted pyrazole (CHP) to evaluate its interaction with the KEAP1-NRF2 pathway. icm.edu.pl The results indicated strong binding interactions with key proteins in this pathway, suggesting a potential for the compound to act as a modulator. icm.edu.pl The NRF2 pathway is a significant target for therapeutic intervention in various diseases characterized by oxidative stress. frontiersin.orgnih.gov The potential of CHP to modulate this pathway suggests it could be investigated for antioxidant applications.

In Vitro Efficacy and Selectivity Studies

The biological activities of this compound and its derivatives have been assessed through a variety of in vitro assays to determine their efficacy and selectivity against different biological targets.

Antimicrobial Activity (e.g., antifungal, antibacterial)

Derivatives of 4-phenylpiperidin-4-ol have demonstrated notable antimicrobial properties. A synthesized pyrazole derivative containing a 4-phenylpiperidin-4-ol moiety, known as CHP, exhibited promising in vitro antifungal and antibacterial activities. icm.edu.plresearchgate.neticm.edu.pl The presence of the 4-phenylpiperidin-4-ol group is believed to contribute to an increased absorption rate of lipids, thereby enhancing the compound's pharmacological activity. icm.edu.plresearchgate.net

In one study, a 4-phenylpiperidin-4-ol substituted pyrazole (CHP) showed significant antibacterial efficacy against Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, and Escherichia coli. icm.edu.pl The same compound also demonstrated strong antifungal activity against Aspergillus niger and Candida albicans. icm.edu.pl Another study on 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide, a related pyridinium (B92312) salt, found strong antibacterial activity against S. aureus. nih.gov

Table 1: In Vitro Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | Activity | Reference |

| 4-phenylpiperidin-4-ol substituted pyrazole (CHP) | Staphylococcus aureus | Antibacterial | icm.edu.pl |

| 4-phenylpiperidin-4-ol substituted pyrazole (CHP) | Bacillus subtilis | Antibacterial | icm.edu.pl |

| 4-phenylpiperidin-4-ol substituted pyrazole (CHP) | Salmonella typhi | Antibacterial | icm.edu.pl |

| 4-phenylpiperidin-4-ol substituted pyrazole (CHP) | Escherichia coli | Antibacterial | icm.edu.pl |

| 4-phenylpiperidin-4-ol substituted pyrazole (CHP) | Aspergillus niger | Antifungal | icm.edu.pl |

| 4-phenylpiperidin-4-ol substituted pyrazole (CHP) | Candida albicans | Antifungal | icm.edu.pl |

| 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide | Staphylococcus aureus | Antibacterial | nih.gov |

Antiproliferative Activity in Cancer Cell Lines

The potential of piperidine derivatives as anticancer agents has been an area of active research. nih.gov A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives incorporating a 4-hydroxymethylpiperidine moiety were synthesized and evaluated for their in vitro antiproliferative activity against a panel of 60 human cancer cell lines. researchgate.net Several of these compounds demonstrated broad-spectrum antiproliferative activity. researchgate.net Specifically, compounds designated as 5a and 5d showed significant efficacy and were more potent than paclitaxel (B517696) in 21 different cancer cell lines, particularly those of renal cancer and melanoma. researchgate.net They also exhibited superior potency to gefitinib (B1684475) in numerous cancer cell lines, including colon, breast, and melanoma cell lines. researchgate.net

Another study investigated the antiproliferative effects of novel 1-benzhydrylpiperazine (B193184) derivatives against several human cancer cell lines, including MCF-7 (breast carcinoma), HepG-2 (hepatocellular carcinoma), HeLa (cervix carcinoma), and HT-29 (colon carcinoma). nih.gov Four of the synthesized compounds displayed noteworthy growth inhibitory effects against all four cell lines. nih.gov

Table 2: Antiproliferative Activity of Selected Piperidine Derivatives

| Compound | Cancer Cell Line(s) | Observed Effect | Reference |

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative 5a | Renal cancer, Melanoma, Colon cancer, Breast cancer | Significant antiproliferative activity, superior potency to paclitaxel and gefitinib in specific lines. | researchgate.net |

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative 5d | Renal cancer, Melanoma, Colon cancer, Breast cancer | Significant antiproliferative activity, superior potency to paclitaxel and gefitinib in specific lines. | researchgate.net |

| 1-benzhydrylpiperazine derivatives (four compounds) | MCF-7, HepG-2, HeLa, HT-29 | Interesting growth inhibitory effects. | nih.gov |

Anti-Tuberculosis Activity

Screening of compound libraries has identified piperidinol compounds with promising anti-tuberculosis activity. nih.gov A piperidinol hit, structurally similar to known drugs like haloperidol, was found to have a minimum inhibitory concentration (MIC) of 1.5 μg/mL against Mycobacterium tuberculosis. nih.gov Further optimization led to the synthesis of a library of 22 related compounds. nih.gov

Among these, 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol and 1-((S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl) piperidin-4-ol demonstrated good anti-tuberculosis activity. nih.gov These findings suggest that the piperidinol scaffold is a valuable starting point for the development of novel anti-tuberculosis agents. nih.govresearchgate.net

Table 3: Anti-Tuberculosis Activity of Piperidinol Derivatives

| Compound | Target Organism | Activity | Reference |

| Piperidinol hit | Mycobacterium tuberculosis | MIC of 1.5 μg/mL | nih.gov |

| 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol | Mycobacterium tuberculosis | Good anti-tuberculosis activity | nih.gov |

| 1-((S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl) piperidin-4-ol | Mycobacterium tuberculosis | Good anti-tuberculosis activity | nih.gov |

Analgesic and Anti-inflammatory Properties (in vitro models)

There is currently no available scientific literature detailing the evaluation of this compound in in vitro models for analgesic or anti-inflammatory properties. While related compounds, particularly derivatives of the structural isomer 4-phenylpiperidin-4-ol, have been investigated for such activities, these findings are not directly applicable to this compound due to structural differences that can significantly alter biological effects.

Neuroprotective Potential (in vitro models)

Similarly, dedicated in vitro studies to determine the neuroprotective potential of this compound have not been identified in public research databases. The neuroprotective effects reported for other phenylpiperidine derivatives cannot be extrapolated to this specific compound.

Mechanistic Investigations at the Cellular Level

Intracellular Signaling Pathway Modulation (e.g., caspase-3 activation)

No studies have been found that investigate the effects of this compound on intracellular signaling pathways. Research concerning the modulation of specific pathways, such as the activation of caspase-3 which is a key mediator of apoptosis, has been conducted on other neuroactive compounds but not on this compound itself.

Cellular Uptake and Distribution Studies

Information regarding the cellular uptake and distribution of this compound is not available in the current body of scientific literature. Studies on how this specific compound is absorbed by, and distributed within, cells are required to understand its bioavailability and intracellular targeting, but such research has not yet been published.

Future Research Directions and Preclinical Therapeutic Potential

Development of Novel Derivatized Scaffolds based on 4-Phenylpiperidin-3-ol

The chemical tractability of the this compound framework makes it an excellent starting point for generating novel molecular architectures with enhanced pharmacological properties. The development of derivatized scaffolds is a key strategy to modulate activity, selectivity, and pharmacokinetic profiles.

Research has demonstrated that this scaffold can be used as a building block for more complex molecules. For instance, the synthesis of a pyrazole (B372694) derivative by reacting it with Grignard reagents has yielded compounds with promising in vitro antifungal and antibacterial properties. icm.edu.plresearchgate.neticm.edu.pl These activities are attributed in part to the 4-phenylpiperidin-4-ol (B156043) moiety, which is believed to enhance the absorption rate of lipids, thereby improving pharmacological activity. icm.edu.plresearchgate.net

Furthermore, extensive work has been done on creating derivatives to combat tuberculosis. nih.govresearchgate.net In one such effort, a library of 22 analogs was generated through parallel synthesis to establish a structure-activity relationship (SAR). nih.gov This led to the identification of compounds like 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol, which showed significant anti-tuberculosis activity. nih.gov Other research has focused on synthesizing 3-substituted 4-phenylpiperidine (B165713) derivatives, such as 1-methyl-3-(3-hydroxy-3-phenylpropyl)-4-phenyl-4-piperidinol, for evaluation as potential analgesics. nih.gov These examples underscore the scaffold's capacity for modification at multiple positions to generate functionally diverse compounds.

| Derivative Class | Example Compound Name | Intended Therapeutic Application | Reference |

|---|---|---|---|

| Pyrazole-Substituted Piperidinols | 4-phenylpiperidin-4-ol substituted pyrazole (CHP) | Antifungal, Antibacterial | icm.edu.plresearchgate.net |

| Anti-tuberculosis Analogs | 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol | Anti-tuberculosis | nih.gov |

| 3-Substituted Analgesics | 1-methyl-3-(3-hydroxy-3-phenylpropyl)-4-phenyl-4-propanoyloxypiperidine | Analgesic | nih.gov |

| Kappa Opioid Receptor Antagonists | (3R,4R)-3,4-dimethyl-4-phenylpiperidine derivatives | KOR Antagonist | acs.org |

Exploration of New Biological Targets and Pathways

The 4-phenylpiperidine scaffold has already been associated with several biological targets, but significant potential remains for uncovering new therapeutic applications. researchgate.net The unique three-dimensional arrangement of the phenyl, hydroxyl, and amine functionalities allows for interaction with a variety of biological macromolecules, including enzymes and receptors. clinmedkaz.org

Initial research into derivatives has primarily targeted well-known pathways. For example, analogs have been designed as small-molecule agonists for the mu-opioid receptor, aiming to develop new analgesics. researchgate.net Conversely, other derivatives have been synthesized as potent and selective kappa opioid receptor (KOR) antagonists. acs.org The scaffold is also a promising starting point for agents targeting central nervous system disorders, with derivatives being investigated as serotonin (B10506) reuptake inhibitors.

More recent explorations have expanded the therapeutic potential into infectious diseases. The 4-chloro-3-trifluoromethylphenyl-4-piperidinol scaffold has been identified as a hit for anti-tuberculosis activity, while pyrazole derivatives have shown antibacterial and antifungal efficacy. icm.edu.plnih.gov In silico studies of these pyrazole derivatives suggest interactions with key microbial enzymes such as DNA Gyrase and Lanosterol (B1674476) 14 α-demethylase, revealing robust binding that indicates therapeutic relevance. icm.edu.plicm.edu.pl The broad utility of the piperidine (B6355638) ring in pharmaceuticals suggests that derivatives of this compound could be developed to modulate other important targets, such as G-protein coupled receptors (GPCRs), ion channels, and various enzymes. clinmedkaz.orgmdpi.com

| Biological Target/Pathway | Therapeutic Potential | Reference |

|---|---|---|

| Mu-Opioid Receptor | Analgesia | researchgate.net |

| Kappa Opioid Receptor (KOR) | Antagonist for CNS disorders | acs.org |

| Mycobacterium tuberculosis targets | Anti-tuberculosis | nih.gov |

| DNA Gyrase, Lanosterol 14 α-demethylase | Antibacterial, Antifungal | icm.edu.plicm.edu.pl |

| Serotonin Transporter (SERT) | Antidepressant | |

| Peroxisome proliferator-activated receptor γ (PPARγ) | Antihyperglycemic | researchgate.net |

Advanced Computational Modeling for Lead Optimization

The optimization of lead compounds derived from the this compound scaffold is greatly accelerated by advanced computational techniques. alfacytology.comspirochem.com These in silico methods provide predictive insights into molecular properties, helping to guide synthetic efforts toward compounds with improved efficacy, selectivity, and pharmacokinetic profiles. alfacytology.comnih.gov

Computational tools are increasingly used to analyze structure-activity relationships (SAR) and predict how structural changes will affect biological activity. alfacytology.com For instance, Density Functional Theory (DFT) has been employed to study the photophysical properties of 4-phenylpiperidin-4-ol substituted pyrazoles. icm.edu.plicm.edu.pl Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels offer insights into the molecule's reactivity and stability. icm.edu.plicm.edu.pl

Molecular docking simulations are another critical tool, allowing researchers to visualize and predict the binding interactions between a ligand and its protein target. nih.gov In silico studies of pyrazole derivatives have revealed strong binding interactions with proteins like DNA Gyrase and KEAP1-NRF2, supporting their potential therapeutic relevance. icm.edu.plicm.edu.pl Furthermore, the integration of artificial intelligence and machine learning is revolutionizing lead optimization by enabling the rapid evaluation of vast chemical spaces and predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, thereby reducing the reliance on extensive experimental work. preprints.org

Stereoselective Drug Design and Development

The presence of chiral centers at the C3 and C4 positions of the piperidine ring makes stereochemistry a critical consideration in the design and development of drugs based on the this compound scaffold. The spatial orientation of the hydroxyl and phenyl groups can profoundly influence how a molecule interacts with its biological target, as enzymes and receptors are themselves chiral. nih.gov

Different enantiomers of a chiral drug can exhibit widely varying pharmacological activities, potencies, and metabolic fates. nih.gov Consequently, developing a single, specific stereoisomer is often essential for maximizing therapeutic benefit while minimizing off-target effects and potential toxicity. nih.gov For example, the synthesis of JDTic analogues as kappa opioid receptor antagonists specifically required the (3R,4R) configuration to achieve high potency and selectivity. acs.org

Future research will increasingly focus on stereoselective synthesis methods to produce enantiomerically pure compounds. mdpi.com Techniques such as asymmetric synthesis, chiral chromatography, and the use of chiral catalysts are indispensable for this purpose. mdpi.comresearchgate.net Accomplishing the enantioselective synthesis of specific isomers, like (2S,3S)-3-hydroxy-2-phenylpiperidine, demonstrates the advanced strategies being employed to control the precise three-dimensional structure of these molecules. researchgate.netresearchgate.net Addressing stereochemical issues early in the drug development process is crucial for creating optimized, safer, and more effective therapeutic agents derived from the this compound core.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-Phenylpiperidin-3-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves functionalizing the piperidine ring with a phenyl group and hydroxyl moiety. Strategies include reductive amination or nucleophilic substitution using precursors like 4-phenylpiperidine derivatives. Reaction optimization should focus on temperature control (e.g., maintaining <60°C to avoid side reactions), catalyst selection (e.g., palladium for cross-coupling), and solvent polarity adjustments. Structural analogs such as (3S,4R)-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol suggest the use of chiral auxiliaries or protecting groups for stereochemical control .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the piperidine ring conformation and phenyl substitution patterns. Infrared (IR) spectroscopy identifies hydroxyl (-OH) and amine (-NH) functional groups. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves absolute stereochemistry. PubChem-derived InChI and SMILES data (e.g., for structurally related compounds) can guide computational validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to mitigate inhalation risks, as piperidine derivatives may cause respiratory irritation . In case of skin contact, wash immediately with soap and water . Store in airtight containers at 2–8°C to prevent degradation, as noted in safety guidelines for phenolic compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., logP, melting point) of this compound?

- Methodological Answer : Discrepancies often arise from impurities or differing analytical conditions. Validate purity using HPLC (≥98% purity thresholds, as in product standards for similar compounds) . Cross-reference experimental data with computational predictions (e.g., XLogP3 values from NIST) . Replicate measurements under standardized conditions (e.g., controlled humidity for melting point determination).

Q. What strategies minimize racemization during the synthesis of enantiomerically pure this compound?

- Methodological Answer : Employ chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution to enhance stereoselectivity. Low-temperature reactions (<0°C) reduce kinetic racemization. Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy. Structural analogs like (3S,4R)-configured piperidinols highlight the utility of asymmetric hydrogenation .

Q. How should degradation studies be designed to assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing at elevated temperatures (40–60°C) and humidity levels (75% RH). Analyze degradation products using LC-MS and track hydroxyl radical formation via electron paramagnetic resonance (EPR). Refer to guidelines for piperidine derivatives, which recommend inert atmospheres (e.g., argon) to prevent oxidation .

Q. What computational approaches are effective in predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to target receptors like opioid or dopamine transporters. Predict ADMET properties (absorption, distribution, metabolism, excretion, toxicity) via QSAR models using software such as Schrödinger’s QikProp. PubChem-derived molecular descriptors (e.g., topological polar surface area) inform blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.